molecular formula C16H15BrClN3O2 B1679113 N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride CAS No. 183322-45-4

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Cat. No.: B1679113
CAS No.: 183322-45-4
M. Wt: 396.7 g/mol
InChI Key: ZJOKWAWPAPMNIM-UHFFFAOYSA-N
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Description

PD153035 hydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is known for its high affinity and selectivity towards EGFR, making it a valuable tool in cancer research and treatment. The compound is also referred to by other names such as SU-5271, AG1517, and ZM 252868 .

Scientific Research Applications

PD153035 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

PD153035 hydrochloride, also known as PD153035 HCl, PD-153035 hydrochloride, or N-(3-Bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .

Mode of Action

PD153035 hydrochloride acts as an ATP-competitive inhibitor of EGFR tyrosine kinase . By competing with ATP, it prevents the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR prevents the receptor from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by PD153035 hydrochloride affects several biochemical pathways. It has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice by reducing the M1 proinflammatory state in adipose tissue macrophages . This leads to a reduction in the circulating levels of tumor necrosis factor (TNF)-α and interleukin (IL)-6, and initiates an improvement in insulin signaling and sensitivity .

Pharmacokinetics

It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The result of PD153035 hydrochloride’s action is a decrease in EGFR-mediated cell proliferation and a reduction in inflammation. In the context of cancer, this can lead to a decrease in tumor growth . In the context of metabolic disorders, it can lead to improved glucose tolerance and insulin sensitivity .

Action Environment

The efficacy and stability of PD153035 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect its ability to inhibit EGFR, as it competes with ATP for binding to the kinase . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

Biochemical Analysis

Biochemical Properties

PD153035 hydrochloride plays a significant role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR . It competes with ATP, leading to a decrease in EGFR autophosphorylation . This interaction with EGFR is crucial in regulating cell division and death .

Cellular Effects

PD153035 hydrochloride has been shown to have profound effects on various types of cells and cellular processes. It suppresses the proliferation and clonogenicity of a wide panel of EGFR-overexpressing human cancer cell lines . It also blocks EGF-mediated cellular processes including mitogenesis, early gene expression, and oncogenic transformation .

Molecular Mechanism

The molecular mechanism of action of PD153035 hydrochloride involves its binding to the ATP-binding site of EGFR, thereby inhibiting the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling molecules, leading to a reduction in cell proliferation and oncogenic transformation .

Temporal Effects in Laboratory Settings

PD153035 hydrochloride has been shown to rapidly suppress autophosphorylation of EGFR at low nanomolar concentrations in fibroblasts or in human epidermoid carcinoma cells . Over time, this leads to a selective blockage of EGF-mediated cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of PD153035 hydrochloride vary with different dosages. For instance, in high-fat diet-fed mice, PD153035 hydrochloride treatment improved glucose tolerance and insulin action

Preparation Methods

The synthesis of PD153035 hydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PD153035 hydrochloride undergoes various chemical reactions, primarily involving its interaction with EGFR. The key reactions include:

Comparison with Similar Compounds

PD153035 hydrochloride is unique in its high affinity and selectivity for EGFR compared to other similar compounds. Some of the similar compounds include:

PD153035 hydrochloride stands out due to its extremely low IC50 and Ki values, making it one of the most potent EGFR inhibitors available .

Properties

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKWAWPAPMNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171414
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-45-4, 205195-07-9
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205195-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035 hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 153035 Hydrochloride
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Record name PD-153035 HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

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